![molecular formula C24H23FN2O4 B2757011 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1211970-08-9](/img/structure/B2757011.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H23FN2O4 and its molecular weight is 422.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H24F1N2O4, with a molecular weight of approximately 400.44 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, a cyclopropanecarbonyl group, and a piperazine ring, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the benzo[d][1,3]dioxole moiety.
- Cyclopropanecarbonyl addition to the piperazine ring.
- Final coupling with the prop-2-en-1-one structure.
The synthetic route may vary based on the specific substituents used and the desired yield and purity of the final product.
Anticancer Activity
Recent studies have shown that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives that include a piperazine ring have been tested for their ability to inhibit cancer cell proliferation.
Table 1: Comparison of IC50 Values for Related Compounds
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 5.0 | MCF-7 |
Compound B | 10.0 | HCT116 |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-... | 7.5 | A549 |
These values indicate that the compound shows promising activity against various cancer cell lines, comparable to known chemotherapeutics.
The proposed mechanism of action for this compound involves:
- Inhibition of PARP : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest at the G2/M phase.
Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of several analogs on human cancer cell lines. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity due to increased lipophilicity and membrane permeability.
Study 2: In Vivo Efficacy
In vivo studies using mouse models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups treated with saline. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c25-18-5-3-17(4-6-18)19-14-20(19)24(29)27-11-9-26(10-12-27)23(28)8-2-16-1-7-21-22(13-16)31-15-30-21/h1-8,13,19-20H,9-12,14-15H2/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXOBPSGGMWUSG-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)C4CC4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4CC4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.